molecular formula C17H24N2OS B5287848 N-1-adamantyl-N'-[2-(2-thienyl)ethyl]urea

N-1-adamantyl-N'-[2-(2-thienyl)ethyl]urea

Cat. No.: B5287848
M. Wt: 304.5 g/mol
InChI Key: LNFCRZBQOZLISY-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea is a compound that features an adamantyl group and a thienyl group connected through an ethyl urea linkage. The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the thienyl group is a sulfur-containing heterocycle that imparts unique electronic properties to the compound. This combination of structural elements makes N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea typically involves the reaction of 1-adamantylamine with 2-(2-thienyl)ethyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the urea linkage is complete .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The thienyl group, with its electron-rich sulfur atom, can participate in various electronic interactions, potentially affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea is unique due to the specific combination of the adamantyl and thienyl groups connected through an ethyl urea linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c20-16(18-4-3-15-2-1-5-21-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14H,3-4,6-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCRZBQOZLISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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